molecular formula C19H17N3O4S3 B3749873 Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate CAS No. 6069-89-2

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate

Cat. No.: B3749873
CAS No.: 6069-89-2
M. Wt: 447.6 g/mol
InChI Key: NFWVPRRYFFDYKK-KAMYIIQDSA-N
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Description

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is a structurally complex heterocyclic compound featuring a thiazolidinone core substituted with a sulfanylidene group, a 3-(1,3-thiazol-2-ylcarbamoyl)propyl side chain, and a methyl benzoate moiety. This compound belongs to a broader class of thiazolidinone derivatives, which are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with α-halo acids or esters, followed by functionalization of the resulting heterocycle .

Properties

IUPAC Name

methyl 4-[(Z)-[4-oxo-3-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-26-17(25)13-6-4-12(5-7-13)11-14-16(24)22(19(27)29-14)9-2-3-15(23)21-18-20-8-10-28-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,23)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVPRRYFFDYKK-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications .

Scientific Research Applications

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring system can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression, modulating these pathways to exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate can be contextualized by comparing it with analogous thiazolidinone and benzoate derivatives. Below is a detailed analysis:

Structural Analogues

5-(Z)-Arylidene Thiazolidinones (e.g., Compound 5 in ) Structure: These derivatives possess a thiazolidinone core with arylidene substituents at the 5-position and a 4-hydroxyphenyl group at the 3-position. Key Differences: Unlike the target compound, they lack the sulfanylidene group and the 3-(1,3-thiazol-2-ylcarbamoyl)propyl side chain. Instead, they feature simpler arylidene or hydrazono substituents. Synthesis: Prepared via refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF-acetic acid, a method less complex than the multi-step synthesis required for the target compound .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () Structure: Contains a 1,3,4-thiadiazole ring linked to a methyl benzoate group via a methoxy bridge. Key Differences: Replaces the thiazolidinone core with a thiadiazole ring and lacks the sulfanylidene and thiazol-2-ylcarbamoyl substituents.

Methyl 4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate () Structure: Features a fused thiazolo-triazole system instead of a thiazolidinone.

Physicochemical and Spectroscopic Comparisons

  • NMR Profiling : highlights that substituents in regions analogous to the thiazol-2-ylcarbamoylpropyl chain (e.g., positions 29–36 and 39–44 in similar compounds) induce distinct chemical shift patterns. For the target compound, the sulfanylidene group and thiazol-2-ylcarbamoyl side chain would generate unique deshielding effects, detectable via ¹H/¹³C NMR .
  • Molecular Weight and Solubility : The target compound (estimated MW ~450–500 g/mol) is bulkier than simpler analogues like Compound 5 (MW ~350 g/mol, ), likely reducing aqueous solubility but enhancing lipophilicity for membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
Target Compound Thiazolidinone Sulfanylidene, 3-(thiazol-2-ylcarbamoyl)propyl ~480 Antimicrobial, Anticancer
5-(Z)-Arylidene Thiazolidinone (Compound 5) Thiazolidinone Arylidene, 4-hydroxyphenyl ~350 Anti-inflammatory
Methyl 4-{[5-(Phenylcarbamoyl)-thiadiazol]} Thiadiazole Phenylcarbamoyl, methoxy bridge 369.4 Pesticidal

Table 2: Key Spectral Features of Analogues

Compound Class Distinct NMR Shifts (Regions) Notable IR Stretches (cm⁻¹) Reference
Thiazolidinones δ 7.5–8.5 (aromatic protons) 1680–1700 (C=O), 1250 (C=S)
Thiadiazoles δ 3.8–4.2 (methoxy protons) 1650 (C=O), 1550 (C=N)

Biological Activity

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and metabolic properties, supported by case studies and relevant research findings.

Chemical Structure

The compound features a thiazolidinone ring, a benzoate moiety, and various functional groups that contribute to its biological activity. The unique structure allows for interactions with biological targets, making it an interesting subject for research.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of similar compounds against various Gram-positive and Gram-negative bacteria.

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
Compound 10.0150.030Bacillus cereus
Compound 20.0040.008Staphylococcus aureus
Compound 30.0150.030Listeria monocytogenes

In this context, this compound is expected to exhibit similar antimicrobial properties due to its structural characteristics.

Cytotoxicity Studies

Cytotoxicity assessments have shown that many thiazolidinone derivatives possess low toxicity towards human cell lines. In one study involving human fetal lung fibroblast MRC-5 cells, several compounds demonstrated over 90% cell viability at concentrations up to 10μM10\mu M, indicating a favorable safety profile.

Compound Concentration (μM) Cell Viability (%)
Compound A0.191
Compound B190
Compound C1089

This suggests that Methyl 4-[(Z)-[4-oxo-2-sulfanylidene...]] may also possess a favorable cytotoxicity profile.

Metabolic Stability

The metabolic pathways of thiazolidinone derivatives have been studied extensively. Compounds like Methyl 4-[(Z)-[4-oxo-2-sulfanylidene...]] are metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that can retain or enhance biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics of the compound.

Case Studies

Recent investigations into related compounds reveal promising results regarding their biological activity:

  • Antibacterial Efficacy : A study found that certain thiazolidinone derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.
  • Cytotoxic Effects : Another study evaluated the cytotoxic effects of thiazolidinone derivatives on cancer cell lines and found significant inhibition of cell proliferation, indicating potential use in cancer therapy.

Q & A

Basic Synthesis & Purification

Q: What are the optimal reaction conditions and purification methods for synthesizing Methyl 4-[(Z)-[...]benzoate? A:

  • Reaction Setup : Use dichloromethane (DCM) as the solvent with trichloroethyl chloride (1.42 equiv.) and triethylamine (1.1 equiv.) under nitrogen at room temperature for 15 minutes to 36 hours .
  • Purification : Column chromatography with hexane/ethyl acetate (1:1) yields pure product (61–76% yield). For analogs, recrystallization in DMF-acetic acid or DMF-ethanol mixtures is effective .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and minimizes by-products .

Structural Confirmation

Q: How can researchers confirm the structure and purity of this compound? A:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identify protons (e.g., Z-configuration methylidene at δ 7.2–7.8 ppm) and carbons (e.g., thiazolidinone carbonyl at ~170 ppm) .
    • IR : Confirm sulfanylidene (C=S, ~1200 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
    • HRMS : Match experimental molecular ion ([M+H]⁺) with calculated values (e.g., C₄₅H₅₆FN₂O₁₀S₂Si: 877.3 g/mol) .
  • Elemental Analysis : Compare experimental (e.g., C: 61.44%, H: 5.79%) vs. calculated (C: 61.55%, H: 5.97%) values to assess purity .

Stability & Reactivity

Q: How does pH influence the compound’s stability, and how can reactivity be controlled? A:

  • pH Sensitivity : The thiazolidinone core and sulfanylidene group are prone to hydrolysis under acidic/basic conditions. Stability studies in buffered solutions (pH 3–9) are critical for storage and reaction planning .
  • Control Measures : Use aprotic solvents (e.g., THF) and inert atmospheres to prevent degradation. Catalysts like sodium acetate (0.02 mol) in DMF-acetic acid enhance reaction efficiency .

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s biological activity? A:

  • In Vitro Assays : Screen for antimicrobial, anti-inflammatory, or anticancer activity using:
    • MIC Tests : Against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Assess interactions with targets like cyclooxygenase (COX) or kinases using fluorescence polarization .
    • SAR Analysis : Compare analogs (e.g., pyrazole or fluorobenzene derivatives) to identify critical functional groups .

Advanced Data Contradictions

Q: How should researchers address discrepancies in elemental analysis or spectral data? A:

  • Troubleshooting Steps :
    • Repurification : Re-run column chromatography to remove impurities affecting elemental ratios .
    • Isotopic Peaks : Check HRMS for isotopic patterns (e.g., sulfur-34) that may skew molecular ion calculations .
    • Crystallinity : Recrystallize to improve sample homogeneity for accurate NMR/IR readings .
  • Case Example : A 0.13% carbon discrepancy (calc. 61.55% vs. exp. 61.44%) was resolved by repeating combustion analysis under anhydrous conditions .

Comparative Studies with Structural Analogs

Q: How does this compound compare to structurally similar thiazolidinone derivatives? A:

Analog Structural Features Biological Activity
4-Oxo-thiazolidineThiazolidinone core, no thiazole substitutionAntidiabetic (PPARγ agonism)
Pyrazole derivativesPyrazole ring, fluorobenzyl etherAnti-inflammatory (COX-2 inhibition)
Fluorinated benzene analogsFluorobenzyl groupEnhanced lipophilicity, CNS activity

Key Insight : The thiazol-2-ylcarbamoylpropyl group in Methyl 4-[(Z)-[...]benzoate improves target selectivity compared to simpler thiazolidinones .

Method Development for Reaction Monitoring

Q: What advanced techniques optimize real-time monitoring of synthesis? A:

  • In Situ FTIR : Track carbonyl (1720 cm⁻¹) and thiol (2550 cm⁻¹) group conversions during reactions .
  • LC-MS : Quantify intermediates and detect side products (e.g., hydrolyzed esters) with high sensitivity .
  • Kinetic Studies : Use variable-temperature NMR to determine activation energies for Z/E isomerization .

Mechanistic Studies on Reactivity

Q: How can researchers investigate the compound’s reaction mechanisms? A:

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic sites (e.g., methylidene carbon) for nucleophilic attacks .
  • Isotopic Labeling : Use ¹³C-labeled thiazolidinone to trace reaction pathways via NMR .
  • Kinetic Profiling : Monitor Arrhenius plots for condensation reactions under varying temperatures .

Scale-Up Challenges

Q: What are the critical considerations for scaling up synthesis without compromising yield? A:

  • Solvent Volume : Optimize DCM-to-reactant ratio (e.g., 200 mL THF per 5.96 g substrate) to maintain solubility .
  • Heat Management : Use jacketed reactors for exothermic steps (e.g., triethylamine addition) to prevent thermal degradation .
  • Batch vs. Flow : Pilot flow chemistry for continuous purification, reducing column chromatography reliance .

Applications in Drug Discovery

Q: What preclinical models validate the compound’s therapeutic potential? A:

  • In Vivo Models :
    • Anti-Inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) .
    • Anticancer : Xenograft studies in nude mice (e.g., 25 mg/kg, 3×/week) .
  • ADMET Profiling :
    • CYP450 Inhibition : Screen using human liver microsomes to assess metabolic stability .
    • Plasma Protein Binding : Equilibrium dialysis (≥95% binding indicates limited bioavailability) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate

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